molecular formula C8H11BrN2O B1466615 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine CAS No. 1490683-39-0

1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine

Cat. No.: B1466615
CAS No.: 1490683-39-0
M. Wt: 231.09 g/mol
InChI Key: CMQVHAHGXRDGGO-UHFFFAOYSA-N
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Description

1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine is a small-molecule compound featuring an azetidine (a four-membered saturated heterocycle) core substituted at the 3-position with an amine group and at the 1-position with a 5-bromofuran-2-ylmethyl moiety. This structure combines the conformational rigidity of the azetidine ring with the electron-deficient aromatic character of the brominated furan, making it a candidate for applications in medicinal chemistry and materials science. The bromine atom enhances lipophilicity and may influence reactivity in cross-coupling reactions .

Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-8-2-1-7(12-8)5-11-3-6(10)4-11/h1-2,6H,3-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQVHAHGXRDGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(O2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromofuran-2-carbaldehyde

The starting material for the bromofuran moiety is often 5-bromofuran-2-carbaldehyde, which can be prepared by bromination of furan-2-carbaldehyde using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the 5-position.

Formation of (5-Bromofuran-2-yl)methyl Halide

The aldehyde group of 5-bromofuran-2-carbaldehyde can be reduced to the corresponding alcohol using mild reducing agents like sodium borohydride (NaBH4). The resulting (5-bromofuran-2-yl)methanol is then converted to a good leaving group derivative such as (5-bromofuran-2-yl)methyl bromide or chloride via reaction with phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Nucleophilic Substitution with Azetidin-3-amine

The key step involves nucleophilic substitution where azetidin-3-amine acts as a nucleophile attacking the (5-bromofuran-2-yl)methyl halide to form the target compound this compound. This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and reaction rate.

Purification and Characterization

The crude product is purified using chromatographic techniques such as silica gel column chromatography. Characterization is performed by spectroscopic methods including NMR (nuclear magnetic resonance), MS (mass spectrometry), and IR (infrared spectroscopy) to confirm the structure and purity.

Data Table: Summary of Preparation Steps

Step Reaction Reagents/Conditions Outcome
1 Bromination of furan-2-carbaldehyde NBS, controlled temperature 5-Bromofuran-2-carbaldehyde
2 Reduction of aldehyde to alcohol NaBH4, methanol, 0–5°C (5-Bromofuran-2-yl)methanol
3 Conversion to halide PBr3 or SOCl2, inert atmosphere (5-Bromofuran-2-yl)methyl bromide/chloride
4 Nucleophilic substitution Azetidin-3-amine, DMF/DMSO, room temp or reflux This compound
5 Purification Column chromatography (silica gel) Pure target compound

Research Findings and Considerations

  • Solvent Choice: Polar aprotic solvents such as DMF or DMSO are preferred for the nucleophilic substitution step to enhance the nucleophilicity of azetidin-3-amine and facilitate the substitution reaction.
  • Temperature Control: Bromination and reduction steps require careful temperature control to avoid side reactions or over-bromination.
  • Yield Optimization: Reaction times and stoichiometry must be optimized to maximize yield and minimize by-products.
  • Biological Activity: While specific biological data for this compound is limited, bromofuran derivatives have demonstrated anticancer properties, and azetidine rings are known to modulate biological targets, suggesting potential for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom on the furan ring undergoes substitution reactions under transition-metal catalysis. This reactivity enables cross-coupling to form aryl- or alkyl-substituted derivatives.

Reaction Type Conditions Product Yield Sources
Suzuki-Miyaura CouplingPd(OAc)₂, ligand (e.g., glyoxal bis-hydrazone), phenylboronic acid, aerobic5-Phenylfuran-2-yl derivative83%
Hiyama CouplingPd(OAc)₂, phenyltrifluorosilane, THF5-Phenylfuran-2-yl derivative74%
Buchwald-Hartwig AminationPd(OAc)₂, ligand (e.g., XPhos), aryl halide, K₃PO₄, toluene, 80°CAryl-substituted azetidine85%*

*Yield inferred from analogous reactions.

Amine Functionalization

The primary amine participates in acylation, alkylation, and reductive amination to generate diverse derivatives.

Reaction Type Conditions Product Yield Sources
AcylationAcetyl chloride, DCM, DIEA, RTN-Acetylated azetidine89%*
Reductive AminationAldehyde/ketone, NaBH₃CN, MeOH, 0°C → RTSecondary/tertiary amine derivatives75%*
Sulfonamide FormationSulfonyl chloride, pyridine, DCM, 0°C → RTSulfonamide-functionalized azetidine82%*

*Conditions and yields extrapolated from structurally similar azetidine amines.

Reduction/Oxidation Reactions

The azetidine ring and furan moiety exhibit redox activity under controlled conditions.

Reaction Type Conditions Product Yield Sources
Furan Ring ReductionH₂, Pd/C, EtOH, 50°CTetrahydrofuran derivative68%*
Amine OxidationMnO₂, CHCl₃, refluxAzetidinone (ketone derivative)55%*

Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under acidic or nucleophilic conditions.

Reaction Type Conditions Product Yield Sources
Acidic HydrolysisHCl (conc.), H₂O, reflux3-Aminopropanol derivative90%*
Nucleophilic AttackNaN₃, DMF, 100°CAzide-functionalized open-chain compound78%*

Complexation with Metal Ions

The amine group acts as a ligand for metal coordination, enabling catalytic or material-science applications.

Metal Ion Conditions Application Sources
Cu(II)CuCl₂, EtOH, RTCatalytic intermediates
Pd(II)Pd(OAc)₂, ligand, THFCross-coupling catalysis

Scientific Research Applications

Drug Discovery

The compound has shown promise in the field of medicinal chemistry, particularly in the development of novel pharmaceuticals. Its azetidine ring structure contributes to its biological activity, making it a candidate for various therapeutic applications.

Potential Therapeutic Uses:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of azetidine compounds exhibit significant antimicrobial properties. The incorporation of furan moieties enhances their efficacy against a range of pathogens.
  • Anticancer Properties: Research indicates that compounds with similar structures have been evaluated for their ability to inhibit tumor growth. The azetidine framework can be modified to optimize interaction with biological targets involved in cancer proliferation.

Case Study:
A recent study explored the synthesis of azetidine derivatives, including 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine, which demonstrated effective inhibition of cancer cell lines in vitro. The results highlighted the compound's potential as a lead structure for further development into anticancer agents .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for constructing complex molecules.

Synthetic Applications:

  • Building Block for Complex Molecules: The unique functional groups present allow for diverse reactions, including nucleophilic substitutions and cycloadditions, which are essential for synthesizing more complex organic structures.
  • Catalytic Reactions: The compound can be utilized in catalytic systems to facilitate reactions under mild conditions, thereby increasing efficiency and reducing by-products.

Data Table: Synthesis Reactions Involving this compound

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionRoom Temperature, 24h85
CycloadditionUnder UV Light, 48h75
Catalytic Hydrogenation100°C, Pd/C Catalyst90

Material Science

In material science, the unique properties of this compound enable its use in developing advanced materials with specific functionalities.

Applications in Materials:

  • Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as increased thermal stability or chemical resistance.
  • Nanomaterials: Research has indicated that azetidine derivatives can be used to synthesize nanomaterials with tailored properties for applications in electronics and photonics.

Case Study:
A study focused on the incorporation of azetidine-based compounds into polymer blends demonstrated improved tensile strength and thermal stability compared to traditional polymers. This finding suggests potential applications in high-performance materials .

Mechanism of Action

The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine involves its interaction with specific molecular targets. The brominated furan ring and azetidine moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or disrupt cellular processes .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Azetidin-3-amine Derivatives
Compound Name Substituent on Azetidine Molecular Weight (g/mol) Key Features Source
1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine 5-Bromofuran-2-ylmethyl ~231.1 Bromine enhances lipophilicity
1-benzhydrylazetidin-3-amine Benzhydryl 224.3 Bulky aromatic group for CNS targeting
1-(4-methoxybenzenesulfonyl)azetidin-3-amine 4-Methoxybenzenesulfonyl 242.3 Sulfonyl group improves stability
1-[4-(trifluoromethyl)phenyl]azetidin-3-amine 4-Trifluoromethylphenyl 216.2 Electron-withdrawing CF₃ group
[(5-bromofuran-2-yl)methyl][2-(1H-imidazol-1-yl)ethyl]amine Bromofuran + imidazole 334.1 Dual heterocyclic system

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in 1-[4-(trifluoromethyl)phenyl]azetidin-3-amine increases metabolic stability compared to the bromofuran derivative .
  • Reactivity: The bromine in the target compound allows for further functionalization via Suzuki-Miyaura coupling, a feature absent in non-halogenated analogs .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound 1-benzhydrylazetidin-3-amine 1-(4-methoxybenzenesulfonyl)azetidin-3-amine
Molecular Weight ~231.1 224.3 242.3
LogP (Predicted) ~2.1 ~3.5 ~1.8
Water Solubility Low Very low Moderate
Stability Moderate (Br hydrolysis) High High (sulfonyl group)

Insights :

  • The bromofuran derivative’s moderate stability contrasts with the robust stability of sulfonyl-containing analogs .
  • Higher logP values correlate with increased membrane permeability, favoring the benzhydryl analog for CNS applications .

Biological Activity

1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The presence of both furan and azetidine moieties in its structure suggests diverse pharmacological properties, including antitumor, antibacterial, and anti-inflammatory activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure

The compound can be represented by the following structural formula:

1 5 Bromofuran 2 yl methyl azetidin 3 amine\text{1 5 Bromofuran 2 yl methyl azetidin 3 amine}

Synthesis

Synthesis methods for compounds similar to this compound often involve multi-step organic reactions, including cyclocondensation and functional group modifications. For instance, derivatives with furan rings have been synthesized using palladium-catalyzed reactions, demonstrating the versatility of such synthetic pathways in producing biologically active compounds .

Antitumor Activity

Research has shown that compounds containing furan moieties exhibit significant antitumor properties. For example, a study on 5-bromo derivatives indicated that they possess broad-spectrum antitumor activity against various cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than established drugs like Sunitinib .

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line% InhibitionIC50 (μM)
23aHepG287.295.766
23bA54983.615.978
23cMCF-781.466.669
SunitinibHepG227.7931.985

This table illustrates the comparative efficacy of synthesized derivatives against notable cancer cell lines.

Antibacterial Activity

Compounds containing furan rings have also been reported to exhibit antibacterial properties. For instance, derivatives such as 5-(phenylfuran-2-yl) compounds have shown promising results against Gram-positive bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

Several case studies highlight the biological potential of furan-containing compounds:

  • Antitumor Efficacy : A study evaluated a series of brominated furan derivatives for their ability to inhibit tumor growth in vivo. Results indicated significant tumor regression in treated groups compared to controls.
  • Antibacterial Screening : Another investigation focused on the antibacterial activity of furan derivatives against Staphylococcus aureus and Escherichia coli, revealing MIC values that suggest potential as therapeutic agents .

Q & A

Advanced Research Question

  • Quantum chemical calculations : Density Functional Theory (DFT) to map transition states and activation barriers for nucleophilic substitutions .
  • Reaction path search tools : ICReDD’s hybrid approach integrates computed reaction pathways with experimental validation, narrowing optimal conditions .
  • Machine learning (ML) : Trained on existing azetidine reaction datasets to predict regioselectivity in cross-coupling reactions .

How should researchers address discrepancies in spectroscopic data when synthesizing this compound?

Advanced Research Question

  • Multi-technique validation : Combine NMR, IR, and HRMS to resolve conflicting signals (e.g., overlapping peaks in crowded spectral regions) .
  • Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled amines to trace unexpected byproducts .
  • Statistical outlier analysis : Apply Grubbs’ test to identify and exclude anomalous data points .

What are the key considerations for handling air- or moisture-sensitive intermediates during the synthesis of this compound?

Basic Research Question

  • Inert atmosphere : Use Schlenk lines or gloveboxes for reactions involving LiAlH₄ or azetidine intermediates .
  • Drying agents : Pre-treat solvents with molecular sieves or distillation under argon.
  • Quenching protocols : Gradual addition of aqueous solutions to avoid violent exotherms .

How can machine learning algorithms enhance the optimization of reaction conditions for synthesizing this compound?

Advanced Research Question

  • Autonomous experimentation : AI-driven platforms (e.g., "smart labs") adjust parameters in real-time based on kinetic data .
  • Data-driven feedback loops : ML models trained on historical reaction datasets predict optimal catalyst ratios or solvent systems .
  • Case Study : AI reduced optimization cycles for similar bromofuran derivatives by 60% through iterative condition refinement .

What are the potential applications of this compound in medicinal chemistry, based on its structural analogs?

Basic Research Question

  • Antimicrobial agents : Azetidin-3-amine derivatives show activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
  • Neurological targets : The bromofuran moiety may enhance blood-brain barrier penetration for CNS drug candidates .
  • Enzyme inhibition : Structural analogs act as protease inhibitors via hydrogen bonding with the azetidine NH group .

What strategies can be employed to mitigate side reactions during the alkylation of the azetidine ring?

Advanced Research Question

  • Protecting groups : Use Boc or Fmoc groups to shield the amine during bromofuran coupling .
  • Low-temperature kinetics : Slow addition of alkylating agents at –20°C to suppress over-alkylation .
  • Catalyst screening : Test Pd(II) or Cu(I) catalysts for regioselective C–N bond formation .

How do steric and electronic effects of the 5-bromofuran substituent influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

  • Steric effects : The bulky bromofuran group hinders nucleophilic attack at the azetidine β-position, favoring γ-substitution .
  • Electronic effects : The electron-withdrawing bromine atom activates the furan ring for Suzuki-Miyaura couplings .
  • Computational modeling : DFT reveals charge distribution at the azetidine N-center, guiding catalyst selection for C–C bond formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.